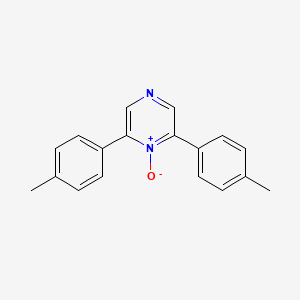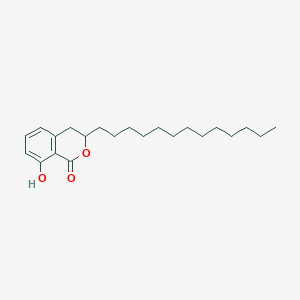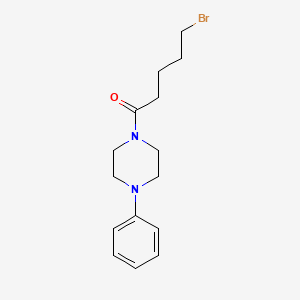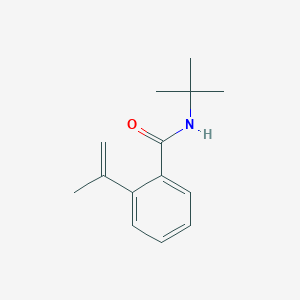
2,6-Bis(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(p-tolyl)pyrazine 1-oxide is an organic compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the p-tolyl groups at the 2 and 6 positions of the pyrazine ring, along with the 1-oxide functional group, imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(p-tolyl)pyrazine 1-oxide typically involves the reaction of p-tolyl-substituted precursors with appropriate oxidizing agents. One common method is the cyclization of p-tolyl-substituted hydrazines with diketones, followed by oxidation to introduce the 1-oxide group. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are carried out under reflux conditions to ensure complete cyclization and oxidation.
Industrial Production Methods
Industrial production of 2,6-Bis(p-tolyl)pyrazine 1-oxide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(p-tolyl)pyrazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the 1-oxide group, converting the compound back to its parent pyrazine form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives or introduction of additional oxygen-containing functional groups.
Reduction: Conversion to the parent pyrazine compound.
Substitution: Formation of various substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
2,6-Bis(p-tolyl)pyrazine 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2,6-Bis(p-tolyl)pyrazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and electron transfer processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyrazine: A simpler pyrazine derivative with two methyl groups at the 2 and 6 positions.
2,6-Diphenylpyrazine: A pyrazine derivative with phenyl groups at the 2 and 6 positions.
2,6-Bis(4-methoxyphenyl)pyrazine: A pyrazine derivative with 4-methoxyphenyl groups at the 2 and 6 positions.
Uniqueness
2,6-Bis(p-tolyl)pyrazine 1-oxide is unique due to the presence of the 1-oxide functional group, which imparts distinct electronic and steric properties. This functional group can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
922525-09-5 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2,6-bis(4-methylphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C18H16N2O/c1-13-3-7-15(8-4-13)17-11-19-12-18(20(17)21)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI Key |
INZDXMBKBXGMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=[N+]2[O-])C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)
![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)


![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)
![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
![[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene](/img/structure/B14189514.png)

![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
